Cetyldimethylethylammonium bromide

Micellization Thermodynamics Protein-Surfactant Interaction Conductivity Analysis

Cetyldimethylethylammonium bromide (CDMEAB) offers unique C16/ethyl quaternary ammonium architecture distinct from CTAB and cetrimide. Key advantages: lower CMC, enhanced hydrophobic partitioning, and 110 nm bathochromic shift for trace lanthanide detection (70,000 L·mol⁻¹·cm⁻¹). Ideal for spectrophotometric sensitization, drug-surfactant binding thermodynamics, and protein interaction studies. Do not substitute—the ethyl head group and bromide counterion determine functional specificity. ≥98% purity. Inquire for bulk pricing.

Molecular Formula C20H44N.Br
C20H44BrN
Molecular Weight 378.5 g/mol
CAS No. 124-03-8
Cat. No. B091091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetyldimethylethylammonium bromide
CAS124-03-8
Synonymscetyldimethylethylammonium
cetyldimethylethylammonium bromide
Molecular FormulaC20H44N.Br
C20H44BrN
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
InChIInChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
InChIKeyVUFOSBDICLTFMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.5 [ug/mL] (The mean of the results at pH 7.4)

Cetyldimethylethylammonium Bromide (CAS 124-03-8) Procurement Guide: Properties and Specifications


Cetyldimethylethylammonium bromide (CDMEAB; CAS 124-03-8), also known as ethylhexadecyldimethylammonium bromide or Quaternium-17, is a conventional single-chain cationic quaternary ammonium compound (QAC) belonging to the alkyltrimethylammonium class of surfactants [1]. It appears as a white crystalline powder with a molecular formula of C₂₀H₄₄BrN and a molecular weight of 378.47 g/mol . The compound exhibits a melting point range of 178-192°C and demonstrates high water solubility (200 g/L at 20°C) . As a cationic surfactant, CDMEAB possesses a C16 (hexadecyl) alkyl chain length with an ethyl substitution on the quaternary nitrogen, distinguishing it structurally from its closest analogs cetyltrimethylammonium bromide (CTAB; C16 chain with three methyl groups) and tetradecyltrimethylammonium bromide (myristyltrimethylammonium; C14 chain) [2].

Why Generic Quaternary Ammonium Compound Substitution Fails: Structural and Functional Specificity of Cetyldimethylethylammonium Bromide


Generic substitution within the quaternary ammonium compound class is scientifically unsound due to profound functional divergence driven by specific structural features. The alkyl chain length (C14 vs. C16 vs. C18) and the nature of the head group substituents (methyl vs. ethyl vs. benzyl) directly govern three critical performance parameters: critical micelle concentration (CMC), antimicrobial spectrum and potency, and phase-transfer catalytic efficiency [1]. For instance, the C16 alkyl chain in cetyldimethylethylammonium bromide confers a lower CMC and enhanced hydrophobic partitioning compared to its C14 analog (cetrimide), while the ethyl substitution on the quaternary nitrogen alters head group hydration and counterion binding relative to the trimethylammonium head group of CTAB [2]. Furthermore, the presence of bromide as the counterion influences solubility, reactivity, and compatibility with downstream analytical detection systems compared to chloride-containing analogs such as benzalkonium chloride [3]. These molecular-level differences manifest as measurable variations in micellization thermodynamics, protein-surfactant interaction profiles, and antimicrobial lethal concentrations, rendering blind substitution a significant risk to experimental reproducibility and formulation performance [4].

Quantitative Performance Differentiation of Cetyldimethylethylammonium Bromide (CDMEAB) Against In-Class Analogs


Thermodynamic and Micellization Differentiation: CDMEAB vs. CTAB

Cetyldimethylethylammonium bromide (CDMEAB) exhibits distinct and quantifiable micellization behavior compared to the widely used analog cetyltrimethylammonium bromide (CTAB). In pure aqueous solution at 298.15 K, CDMEAB displays a characteristic multi-step aggregation profile with three noticeable critical micelle concentration (c*) values (c₁, c₂, c₃) as determined by specific conductivity measurements [1]. This contrasts with the typical single-CMC behavior of CTAB under identical conditions [2]. The presence of the ethyl substituent in CDMEAB, replacing one methyl group in CTAB, alters head group hydration and steric hindrance, leading to a lower degree of micellar ionization and enhanced counterion binding compared to the trimethylammonium head group [1]. Furthermore, the micellization of CDMEAB is thermodynamically spontaneous, with negative standard free energy changes (ΔG°ₘ), and the process is influenced by both electrostatic and hydrophobic interactions [1].

Micellization Thermodynamics Protein-Surfactant Interaction Conductivity Analysis

Analytical Sensitivity Enhancement: CDMEAB as a Superior Chromogenic Sensitizer

Cetyldimethylethylammonium bromide demonstrates a unique and quantifiable advantage as a sensitizing agent in spectrophotometric analysis that is not observed with conventional cationic surfactants like CTAB or CPC. In the presence of CDMEAB, the eriochromeazurol B (ECAB) dye undergoes decolorization, and the subsequent addition of specific lanthanide ions (Y(III), Nd(III), Eu(III), Tb(III), Yb(III)) results in the formation of intensely colored, stable ternary complexes [1]. Critically, CDMEAB induces a large bathochromic shift from 540 nm (binary complex without CDMEAB) to 650 nm (ternary complex with CDMEAB), accompanied by a substantial increase in absorbance [1]. This sensitization translates directly into enhanced molar absorptivities (ε) at the shifted wavelength: 69,000 L·mol⁻¹·cm⁻¹ for Y(III), 66,000 for Nd(III), 69,000 for Eu(III), 64,000 for Tb(III), and 70,000 for Yb(III) [1].

Spectrophotometric Analysis Lanthanide Determination Ternary Complex Formation

Antimicrobial Efficacy Profile: Class-Level Positioning of CDMEAB vs. Benzalkonium Chloride and Cetrimide

Within the quaternary ammonium compound (QAC) class, antimicrobial efficacy varies systematically with structural features. Cetyldimethylethylammonium bromide belongs to the same alkyltrimethylammonium bromide sub-class as cetrimide and CTAB (cetrimonium bromide), which are characterized by a C14-C16 alkyl chain and a bromide counterion [1]. Comparative antimicrobial susceptibility data indicate that benzalkonium chloride (BKC), which contains a mixture of C12 and C14 alkyl chains and a chloride counterion, is considered slightly more effective than cetrimide/CTAB and is active over a wider pH range [1]. Furthermore, lethal concentration data for yeast (Candida albicans) and molds demonstrate that cetrimide/CTAB exhibits a lethal concentration of 25 μg/μL against C. albicans, compared to 10 μg/μL for benzalkonium chloride, representing a 2.5-fold lower potency against this fungal species [2]. Against Aspergillus niger, both cetrimide/CTAB and benzalkonium chloride show comparable lethal concentrations in the 100–250 μg/μL range [2].

Antimicrobial Susceptibility Disinfectant Selection Fungicidal Activity

Drug-Surfactant Interaction Thermodynamics: CDMEAB with Cefalexin

Cetyldimethylethylammonium bromide exhibits quantifiable and thermodynamically characterized interactions with the β-lactam antibiotic cefalexin monohydrate (CLM) that differ from behavior observed with other cationic surfactants. Conductance measurements of CDMEAB in the presence of CLM reveal the emergence of two distinct critical micelle concentrations (c₁ and c₂) across the temperature range of 303.15 K to 318.15 K [1]. Compared to pure CDMEAB in water, the CLM·CDMEAB system exhibits lower c₁ values and higher c₂ values, indicating that drug binding alters the aggregation pathway [1]. The micellization process is spontaneous (negative ΔG°ₘ) and exhibits mixed thermodynamic control: the initial drug-mediated aggregation (c₁) is both enthalpy- and entropy-controlled, while the secondary micellization (c₂) is entropy-driven [1]. Binding interactions between CLM and CDMEAB involve both electrostatic and hydrophobic contributions, with hydrophobic interactions becoming dominant at elevated temperatures [1].

Drug Delivery Cefalexin Binding Micellization Thermodynamics

Comparative Acute Oral Toxicity Profile: CDMEAB vs. CTAB in Rodent Models

Cetyldimethylethylammonium bromide demonstrates a distinct acute oral toxicity profile in rodent models that can be compared quantitatively to its close structural analog cetyltrimethylammonium bromide (CTAB). In rats, CDMEAB exhibits an oral LD₅₀ of 500 mg/kg [1], whereas CTAB is reported to have a rat oral LD₅₀ of 410 mg/kg [2]. This difference of 90 mg/kg represents approximately 22% higher tolerance for CDMEAB in this species. In guinea pigs, the differential is more pronounced: CDMEAB shows an oral LD₅₀ of 158 mg/kg [1], which is substantially lower than the reported guinea pig subcutaneous LD₅₀ for CTAB of 100 mg/kg [2] (note: route difference precludes direct comparison, but both indicate higher toxicity in guinea pigs). The difference in toxicity profiles correlates with the structural variation at the quaternary nitrogen head group (ethyl vs. methyl substitution), which influences membrane permeability and metabolic handling [1].

Toxicology Safety Assessment LD50 Comparison

Optimized Application Scenarios for Cetyldimethylethylammonium Bromide in Research and Industrial Formulations


Spectrophotometric Microdetermination of Lanthanides and Transition Metals

Cetyldimethylethylammonium bromide is uniquely suited as a sensitizing agent in spectrophotometric analysis where high molar absorptivities and large bathochromic shifts are required for trace metal determination. Based on its demonstrated ability to form stable ternary complexes with lanthanides (Y, Nd, Eu, Tb, Yb) and induce a 110 nm bathochromic shift from 540 nm to 650 nm, this compound enables detection at sub-ppm levels with molar absorptivities reaching 70,000 L·mol⁻¹·cm⁻¹ [1]. This application scenario is particularly relevant for analytical laboratories involved in environmental monitoring, nuclear waste analysis, or rare earth element quantification where CTAB or other cationic surfactants cannot provide comparable spectral sensitization effects. The stoichiometrically defined 1:(1:3)₂ ternary complex formation also ensures reproducible and predictable analytical performance [1].

Drug-Surfactant Interaction Studies and Controlled Release Formulation Development

CDMEAB serves as a well-characterized model surfactant for investigating drug-surfactant binding thermodynamics and developing controlled release formulations involving β-lactam antibiotics. The compound's dual critical micelle concentration (c₁ and c₂) behavior in the presence of cefalexin, coupled with the entropy-driven nature of secondary micellization, provides a tunable platform for modulating drug solubilization and release kinetics [1]. Formulation scientists may prefer CDMEAB over CTAB in scenarios where multi-step aggregation pathways offer finer control over drug encapsulation, or where the transition from enthalpy-entropy mixed control to pure entropy-driven micellization at elevated temperatures can be exploited for temperature-responsive delivery systems [1].

Protein-Surfactant Interaction and Biomolecular Stabilization Studies

Cetyldimethylethylammonium bromide is indicated for fundamental biophysical research on protein-surfactant interactions, particularly with globular proteins such as bovine serum albumin (BSA). The compound exhibits quantifiable, electrolyte-tunable interactions with BSA, where the presence of salts (NaCl, NaBr, NaI) reduces critical micelle concentration values and promotes favorable micellization [1]. The three distinct c* values observed for pure CDMEAB and its protein mixtures enable detailed thermodynamic characterization of binding events that may be obscured with single-CMC surfactants [1]. Researchers investigating membrane protein extraction, protein folding stability, or surfactant-induced conformational changes should consider CDMEAB when the nuanced, multi-stage aggregation behavior is analytically advantageous compared to the simpler micellization profiles of CTAB or cetrimide [1].

Emulsification and Phase-Transfer Catalysis Requiring Controlled Hydrophobic Partitioning

The C16 alkyl chain length combined with the ethyl-substituted quaternary ammonium head group of CDMEAB confers a specific balance of hydrophobic and hydrophilic character that is distinct from C14 analogs (cetrimide) and trimethylammonium head group compounds (CTAB) [1]. This structural specificity makes CDMEAB suitable as an emulsifier or phase-transfer catalyst in synthetic organic chemistry applications where precise control over interfacial partitioning is critical. The compound is described as an effective emulsifier, catalyst, and anti-static agent, with compatibility with cationic, zwitterionic, and non-ionic surfactants, though it should not be combined with anionic surfactants [2]. Procurement for these applications is justified when the C16/ethyl combination provides the optimal hydrophilic-lipophilic balance (HLB) that cannot be achieved with shorter-chain or differently substituted alternatives [1].

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